

Understanding the Cellular Targets of NU9056: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NU9056 is a small molecule inhibitor that has garnered significant interest in the field of cancer research. Identified as a potent and selective inhibitor of the lysine acetyltransferase 5 (KAT5), also known as Tip60, **NU9056** has demonstrated promising anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the cellular targets of **NU9056**, its mechanism of action, and the experimental protocols used to elucidate its function.

Core Cellular Target: KAT5 (Tip60)

The primary cellular target of **NU9056** is the histone acetyltransferase KAT5 (Tip60).[1][2][3][4] [5] **NU9056** exhibits a high degree of selectivity for KAT5 over other histone acetyltransferases (HATs) such as p300, PCAF, and GCN5.[2][4][5] KAT5 is a member of the MYST family of HATs and plays a crucial role in a multitude of cellular processes, including transcriptional regulation, DNA damage repair, and cell signaling.[3][6][7][8][9]

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of **NU9056** against various histone acetyltransferases are summarized below.



| Target Enzyme | IC50 Value | Selectivity vs. KAT5 | Reference |
|---------------|------------|-------------------------|-----------|
| KAT5 (Tip60) | ~2 µM | - | [2][3][6] |
| p300 | ~60 μM | ~30-fold | [4][5] |
| PCAF | ~36 µM | ~18-fold | [4][5] |
| GCN5 | >100 μM | >50-fold | [4][5] |

Cellular Effects and Phenotypes

Inhibition of KAT5 by **NU9056** triggers a cascade of cellular events, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

| Cell Line | Effect | Concentration | Reference |
|--|---|---------------|-----------|
| Prostate Cancer (LNCaP, PC3, CWR22rv1) | Inhibition of cellular proliferation | GI50: 8-27 μM | [3][5][6] |
| Prostate Cancer (LNCaP) | Induction of apoptosis via caspase-3 and -9 activation | 17-36 μΜ | [2][3][6] |
| Anaplastic Thyroid Carcinoma (8505C, CAL-62) | Inhibition of survival, growth, migration, and invasion | 2.5–40 μΜ | [10] |
| Anaplastic Thyroid Carcinoma (CAL-62) | Increased radio- and chemosensitivity | Not specified | [10] |
| Extranodal NK/T Cell Lymphoma | Inhibition of cell proliferation, G2/M cell cycle arrest, induction of apoptosis | Not specified | [11] |

Signaling Pathways Modulated by NU9056

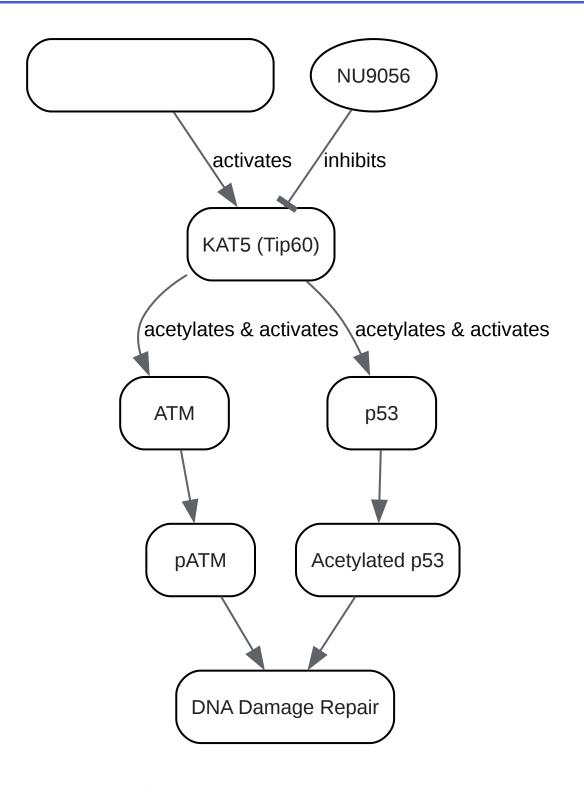


NU9056-mediated inhibition of KAT5 disrupts several critical signaling pathways implicated in cancer progression.

DNA Damage Response Pathway

KAT5 plays a pivotal role in the DNA damage response (DDR) by acetylating key proteins such as ATM and p53.[7][8] Pre-treatment with **NU9056** has been shown to inhibit the phosphorylation of ATM and the stabilization of Tip60 in response to ionizing radiation, thereby impairing the DDR.[3][6]





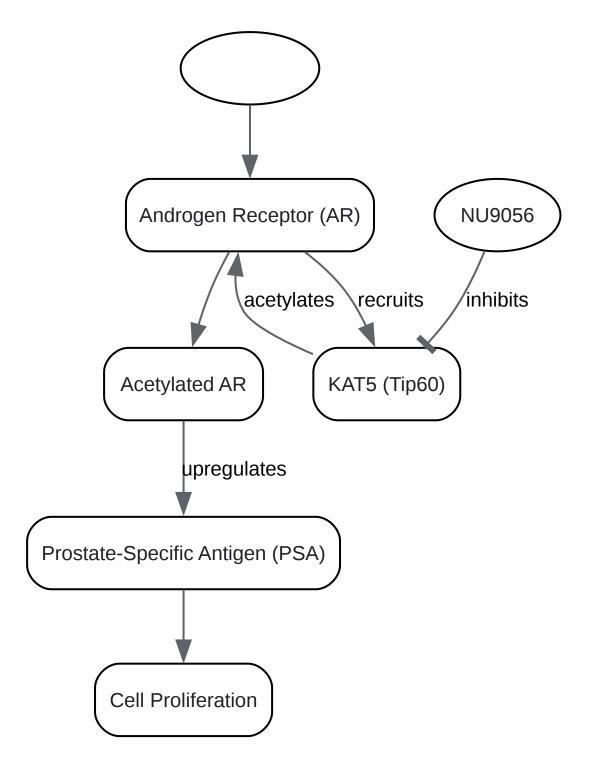
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Caption: **NU9056** inhibits the DNA Damage Response by blocking KAT5-mediated activation of ATM and p53.

Androgen Receptor (AR) Signaling Pathway



In prostate cancer, KAT5 acts as a co-activator for the androgen receptor (AR) through direct acetylation.[3][6] Treatment with **NU9056** leads to a decrease in the protein levels of both AR and its downstream target, prostate-specific antigen (PSA).[2][3][6]



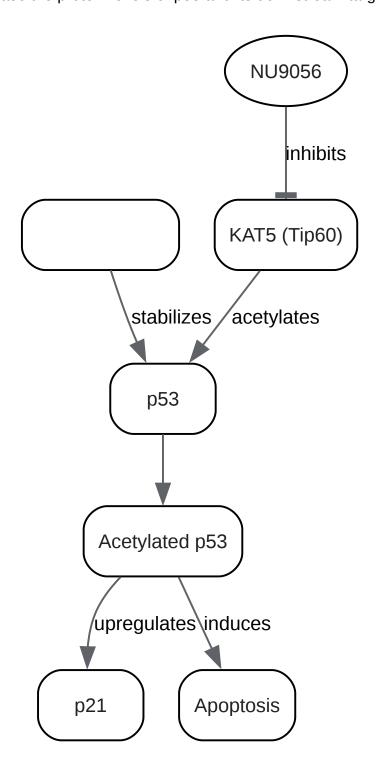
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Caption: **NU9056** downregulates Androgen Receptor signaling by inhibiting its KAT5-mediated acetylation.

p53 Signaling Pathway

The tumor suppressor protein p53 is another key substrate of KAT5. **NU9056** treatment has been shown to decrease the protein levels of p53 and its downstream target, p21.[2][3][6]





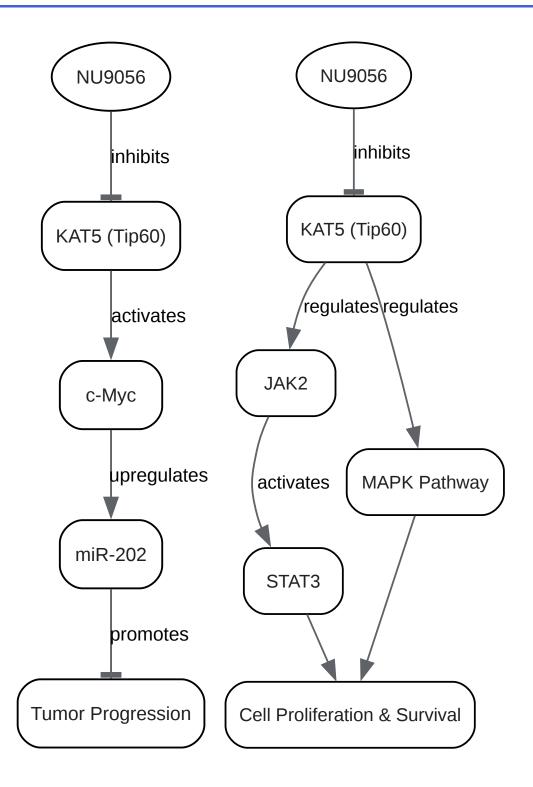
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Caption: **NU9056** impacts the p53 signaling pathway by reducing p53 levels through KAT5 inhibition.

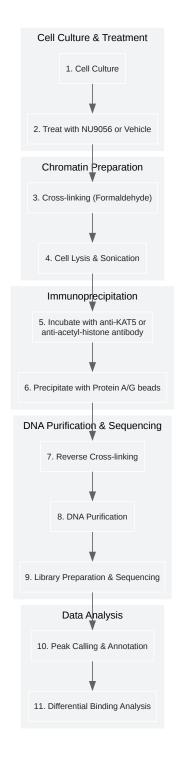
c-Myc/miR-202 Pathway in Anaplastic Thyroid Carcinoma

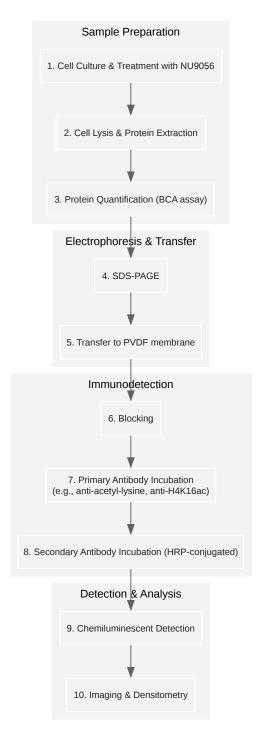
In anaplastic thyroid carcinoma, **NU9056** has been found to exert its anti-tumor effects by blocking c-Myc and consequently downregulating miR-202.[10]



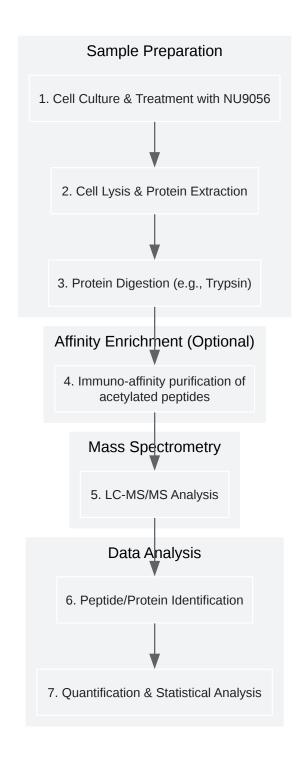












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References

- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of a Tip60 specific inhibitor, NU9056, in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KAT5 Inhibitor NU9056 Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Acetyltransferase KAT5 Inhibitor NU 9056 Promotes Apoptosis and Inhibits JAK2/STAT3 Pathway in Extranodal NK/T Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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